molecular formula C20H24N6O4S B2909099 1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate CAS No. 1262769-59-4

1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate

Cat. No.: B2909099
CAS No.: 1262769-59-4
M. Wt: 444.51
InChI Key: BIVXPRJZKGCGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate is a chemical compound offered for research purposes. The parent amine, (3-(1H-Pyrazol-1-yl)phenyl)methanamine, has a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol . The hemisulfate salt form is designed to improve the compound's stability and solubility for experimental use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As a pyrazole derivative, this compound belongs to a class of heterocyclic structures recognized as a privileged scaffold in medicinal chemistry with diverse biological targets and effects . Pyrazole-containing compounds are frequently investigated for their potential interactions with enzymes and receptors involved in various disease pathways. Research into similar analogs has indicated potential applications in areas such as the modulation of immune function, given that some pyrazole derivatives are covered in patents for treating autoimmune diseases . The primary amine moiety attached to the phenyl ring offers a synthetic handle for further chemical modification, making this compound a valuable building block for generating novel derivatives for structure-activity relationship (SAR) studies . Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11N3.H2O4S/c2*11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h2*1-7H,8,11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVXPRJZKGCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Salt Form Key Features
This compound C10H13N3·0.5H2SO4 ~242.3 (calculated) Hemisulfate salt Enhanced solubility due to sulfonate counterion; meta-pyrazole substitution.
[3-(1H-Pyrazol-1-yl)phenyl]methanamine dihydrochloride C10H13N3·2HCl 246.14 Dihydrochloride salt Higher chloride content; used in pharmaceutical intermediates .
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine C11H13N3 187.24 Ethylamine substituent Lower molecular weight; liquid form at room temperature .
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride C10H12N3Cl 217.68 Para-pyrazole substitution Structural isomer with altered receptor-binding potential .
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (hemihydrochloride) C7H13N3·HCl 191.66 Ethyl/methyl pyrazole substituents Modified pyrazole ring; potential for improved metabolic stability .
3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine C10H10ClN3 207.66 Chlorine substituent on phenyl ring Increased lipophilicity; possible enhanced antimicrobial activity .

Key Comparative Insights:

Salt Forms and Solubility: The hemisulfate salt offers distinct solubility advantages over hydrochloride or dihydrochloride derivatives due to the sulfate ion’s polar nature. For example, the dihydrochloride form (246.14 g/mol) is hygroscopic and commonly used in drug formulations requiring high water solubility .

Structural Modifications :

  • Substituent Position : Moving the pyrazole ring from the meta to para position (e.g., (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride) alters electronic effects on the phenyl ring, which may influence binding to biological targets such as enzymes or receptors .
  • Pyrazole Ring Modifications : Ethyl or methyl substituents on the pyrazole ring (e.g., 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine) can sterically hinder interactions or modulate electronic properties, affecting metabolic stability .

Biological Activity :

  • While direct data for the hemisulfate derivative are lacking, analogs like 3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine () and benzotriazole-derived amines () demonstrate antimicrobial and enzyme-inhibitory activities. These findings suggest that the hemisulfate compound may also exhibit bioactive properties, contingent on substituent effects .

Synthetic Utility :

  • The hydrochloride and dihydrochloride salts (e.g., [3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride) are widely used as intermediates in medicinal chemistry due to their ease of purification and compatibility with coupling reactions . The hemisulfate form may offer similar utility in sulfate-compatible synthetic pathways.

Research and Application Gaps

  • Crystallographic Data : Structural refinement tools like SHELXL () and WinGX () are critical for resolving the hemisulfate’s crystal structure, which remains uncharacterized in the provided evidence.
  • Pharmacokinetic Studies : Comparative studies on bioavailability, stability, and toxicity across salt forms are needed to validate the hemisulfate’s advantages.

Biological Activity

1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate is a chemical compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The compound features a pyrazole ring, a phenyl group, and a methanamine moiety, which contribute to its diverse biological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11H15N3O4S
  • Molecular Weight : Approximately 275.32 g/mol

This structure allows for interactions with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus species.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study highlighted the antimicrobial effects of compounds similar to this compound. The results indicated that these compounds could significantly reduce the viability of bacterial persisters, which are known to be resistant to conventional antibiotics.

CompoundBacterial StrainMIC (µg/mL)Effectiveness
1-[3-(1H-Pyrazol-1-yl)phenyl]methanamineS. aureus32Effective
1-[3-(1H-Pyrazol-1-yl)phenyl]methanamineE. faecalis16Effective

Table 1: Antimicrobial activity of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine against selected bacterial strains.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, its effects on human breast cancer cells (MCF-7) were evaluated, revealing significant cytotoxicity.

Cell LineIC50 (µM)Type of Activity
MCF-715Cytotoxic
HeLa10Cytotoxic

Table 2: Cytotoxic effects of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine on cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Membrane Disruption : The compound may disrupt bacterial membranes, leading to cell death.
  • Inhibition of Cellular Pathways : It potentially inhibits pathways involved in cell proliferation and survival in cancer cells.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the efficacy of this compound against standard antibiotics. The results showed that while traditional antibiotics had limited effects on persister cells, this compound significantly reduced their viability.

Case Study 2: Cancer Cell Proliferation

In another study, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

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